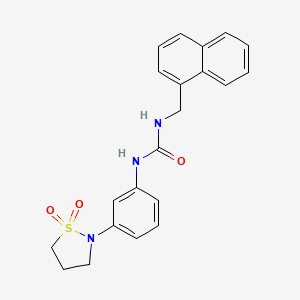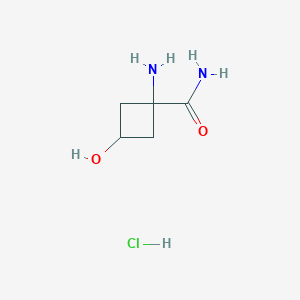![molecular formula C9H7N5S B2356644 5-(Methylsulfanyl)-[1,2,3,4]tetrazolo[1,5-c]quinazoline CAS No. 893796-89-9](/img/structure/B2356644.png)
5-(Methylsulfanyl)-[1,2,3,4]tetrazolo[1,5-c]quinazoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Methylsulfanyl)-[1,2,3,4]tetrazolo[1,5-c]quinazoline is a heterocyclic compound that belongs to the quinazoline derivatives family. These compounds are known for their significant biological activities and have drawn considerable attention in the fields of medicinal chemistry and pharmaceuticals . The unique structure of this compound makes it a promising candidate for various scientific research applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Methylsulfanyl)-[1,2,3,4]tetrazolo[1,5-c]quinazoline typically involves the reaction of N-cyanoimidocarbonates with substituted hydrazinobenzoic acids . The process includes thionation or chlorination of the inherent lactam moiety, followed by treatment with multifunctional nucleophiles to yield various derivatives . Common synthetic methods include:
Aza-reaction: Involves the coupling of imine and electron-rich alkene.
Microwave-assisted reaction: Utilizes microwave irradiation to accelerate the reaction.
Metal-mediated reaction: Employs metal catalysts to facilitate the reaction.
Ultrasound-promoted reaction: Uses ultrasonic waves to enhance reaction rates.
Phase-transfer catalysis reaction: Involves the transfer of a reactant from one phase to another to increase reaction efficiency.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and catalysts.
化学反应分析
Types of Reactions
5-(Methylsulfanyl)-[1,2,3,4]tetrazolo[1,5-c]quinazoline undergoes various chemical reactions, including:
Oxidation: Conversion of the methylsulfanyl group to a sulfoxide or sulfone.
Reduction: Reduction of the tetrazole ring to form amine derivatives.
Substitution: Nucleophilic aromatic substitution reactions at the quinazoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted quinazoline derivatives.
科学研究应用
5-(Methylsulfanyl)-[1,2,3,4]tetrazolo[1,5-c]quinazoline has several scientific research applications, including:
作用机制
The mechanism of action of 5-(Methylsulfanyl)-[1,2,3,4]tetrazolo[1,5-c]quinazoline involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and modulate receptor activity, leading to its therapeutic effects . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in kinase inhibition and modulation of signaling pathways .
相似化合物的比较
Similar Compounds
Tetrazolo[1,5-a]quinazoline: Shares a similar core structure but differs in the position of the tetrazole ring.
2-Azidoquinazoline: Contains an azido group instead of the methylsulfanyl group.
4-Amino-2-(1,2,3-triazol-1-yl)quinazoline: Features a triazole ring in place of the tetrazole ring.
Uniqueness
5-(Methylsulfanyl)-[1,2,3,4]tetrazolo[1,5-c]quinazoline is unique due to its specific substitution pattern and the presence of the methylsulfanyl group, which imparts distinct chemical and biological properties . This uniqueness makes it a valuable compound for further research and development in various scientific fields.
属性
IUPAC Name |
5-methylsulfanyltetrazolo[1,5-c]quinazoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N5S/c1-15-9-10-7-5-3-2-4-6(7)8-11-12-13-14(8)9/h2-5H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJLVKJJHIWDUSY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=CC=CC=C2C3=NN=NN31 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(3-Nitro-2-pyridinyl)amino]propanoic acid](/img/structure/B2356564.png)


![1-[6-({2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)pyrimidin-4-yl]-N-cyclopropyl-1H-pyrazole-3-carboxamide](/img/structure/B2356567.png)


![N-(2-ethylphenyl)-2-{[5-(2-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2356571.png)






